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Compound of Interest

Compound Name: 2-Ethynylfuran

Cat. No.: B098707

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylfuran is a heterocyclic organic compound with the molecular formula CsH4O. It
belongs to the furan family, a class of aromatic heterocycles that are integral components in a
wide array of pharmaceuticals and biologically active compounds. The presence of the
electron-rich furan ring, coupled with the reactive ethynyl group, makes 2-ethynylfuran a
versatile building block in organic synthesis and a molecule of interest in medicinal chemistry.
This guide provides a comprehensive overview of its chemical properties, including its
synthesis, reactivity, and spectroscopic profile, to support its application in research and drug
development.

Physicochemical Properties

While extensive experimental data for 2-ethynylfuran is not widely available in the public
domain, its basic physicochemical properties can be summarized from available sources and
computational predictions.
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Property Value Source

Molecular Formula CeHaO --INVALID-LINK--[1]
Molecular Weight 92.09 g/mol --INVALID-LINK--[1]
IUPAC Name 2-ethynylfuran --INVALID-LINK--[1]
CAS Number 18649-64-4 --INVALID-LINK--[1]
Physical Form Liquid Sigma-Aldrich
Storage Temperature -20°C Sigma-Aldrich

Synthesis of 2-Ethynylfuran

A common and effective method for the synthesis of 2-ethynylfuran is the Sonogashira cross-
coupling reaction. This reaction typically involves the coupling of a halo-furan (e.g., 2-
bromofuran or 2-iodofuran) with a terminal alkyne, often with a protecting group like
trimethylsilyl (TMS), followed by deprotection.

Experimental Protocol: Two-Step Synthesis via
Sonogashira Coupling

Step 1: Sonogashira Coupling of 2-Bromofuran with Ethynyltrimethylsilane

This step involves the palladium- and copper-catalyzed cross-coupling of 2-bromofuran with
(trimethylsilyl)acetylene.

o Materials:

o 2-Bromofuran

[¢]

(Trimethylsilyl)acetylene

[¢]

Palladium catalyst (e.g., Pd(PPhs)a or PdCl2(PPhs)z)

o

Copper(l) iodide (Cul)

o

Amine base (e.g., triethylamine (EtsN) or diisopropylamine (i-Pr2NH))
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o Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

e Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the
palladium catalyst and Cul.

o Add the anhydrous solvent, followed by the amine base.

o To this mixture, add 2-bromofuran and (trimethylsilyl)acetylene.

o Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitored by TLC or GC-MS).

o Upon completion, quench the reaction with saturated aqueous ammonium chloride
solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl
acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product, 2-((trimethylsilyl)ethynyl)furan, by column chromatography on
silica gel.

Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)furan

The trimethylsilyl protecting group is removed to yield the terminal alkyne, 2-ethynylfuran.

o Materials:

o 2-((Trimethylsilyl)ethynyl)furan

o Deprotecting agent (e.g., potassium carbonate in methanol, or tetrabutylammonium
fluoride (TBAF) in THF)

o Solvent (e.g., methanol or THF)

e Procedure:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b098707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Dissolve 2-((trimethylsilyl)ethynyl)furan in the appropriate solvent.

o Add the deprotecting agent and stir the mixture at room temperature.

o Monitor the reaction by TLC until the starting material is consumed.

o Quench the reaction with water and extract the product with an organic solvent.

o Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain 2-
ethynylfuran. Further purification can be achieved by distillation or chromatography if
necessary.[2][3][4]

Caption: Synthetic workflow for 2-ethynylfuran.

Chemical Reactivity

The chemical reactivity of 2-ethynylfuran is characterized by the interplay of the aromatic
furan ring and the terminal alkyne functionality.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic
aromatic substitution. These reactions are generally faster than in benzene. Substitution
typically occurs at the C5 position, as the C2 position is already substituted.

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder
reaction, where it acts as the diene. The aromaticity of the furan ring means that the [4+2]
cycloaddition is often reversible.[5][6][7][8][9]

Reactions of the Ethynyl Group

The terminal alkyne group of 2-ethynylfuran is a versatile functional group that can undergo a
variety of reactions:

e Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne
cycloaddition (CUAAC), a cornerstone of "click chemistry”. This reaction allows for the
efficient and specific formation of 1,2,3-triazole linkages, which is highly valuable in drug
discovery for creating libraries of compounds and for bioconjugation.[10][11][12][13]
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e Sonogashira Coupling: The terminal alkyne can be further functionalized through another

Sonogashira coupling reaction with various aryl or vinyl halides to create more complex

molecular architectures.

o Other Alkyne Reactions: The ethynyl group can also undergo other typical alkyne reactions

such as hydration, hydrohalogenation, and metal-catalyzed additions.

Caption: Reactivity map of 2-ethynylfuran.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-ethynylfuran is scarce in publicly available

literature. However, characteristic spectral features can be predicted based on the analysis of

similar furan and alkyne-containing compounds.[14][15]

1H NMR Spectroscopy (Predicted)

Chemical Shift o Coupling Constant
Proton Multiplicity
(ppm) (Hz)
H5 ~7.4 dd J=1.8,0.8
H3 ~6.4 dd J=3.2,0.8
H4 ~6.3 dd J=3.2,1.8
Alkyne-H ~3.1 S
13C NMR Spectroscopy (Predicted)
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Carbon Chemical Shift (ppm)
C2 ~130

C5 ~145

C3 ~112

C4 ~110

Alkyne-C (Ca) ~85

Alkyne-C (CPB) ~75

Infrared (IR) Spectroscopy (Predicted)

Functional Group Wavenumber (cm~2) Intensity

=C-H stretch ~3300 Strong, sharp
C=C stretch ~2100 Weak to medium
C-H (furan ring) ~3100 Medium

C=C (furan ring) ~1600, ~1500 Medium

C-O-C (furan ring) ~1250-1000 Strong

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of 2-ethynylfuran is expected to show a prominent
molecular ion peak (M*) at m/z = 92. Fragmentation may involve the loss of the acetylenic
proton, CO, or cleavage of the furan ring.

Role in Drug Development

Furan-containing compounds are prevalent in a wide range of clinically approved drugs,
exhibiting diverse pharmacological activities including antibacterial, antiviral, anti-inflammatory,
and anticancer properties.[16][17] The furan ring can act as a bioisostere for a phenyl group,
offering modified steric and electronic properties that can enhance metabolic stability and drug-
receptor interactions.
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While specific biological activities for 2-ethynylfuran have not been extensively reported, its
structural motifs suggest potential applications. The terminal alkyne allows for its facile
incorporation into larger molecules using click chemistry, a powerful tool in modern drug
discovery for generating compound libraries and for bioconjugation. The furan ring itself can
interact with biological targets through hydrogen bonding and Tt-1t stacking.

Given the known biological activities of furan derivatives, it is plausible that derivatives of 2-
ethynylfuran could be explored for various therapeutic areas. For instance, furan-containing
compounds have been investigated for their effects on signaling pathways such as the MAPK
and PPAR-y pathways, which are involved in inflammation and metabolic diseases.[18]

Due to the lack of specific studies on the biological targets and signaling pathways of 2-
ethynylfuran, a detailed signaling pathway diagram cannot be provided at this time. Further
research is required to elucidate its specific mechanism of action and therapeutic potential.

Conclusion

2-Ethynylfuran is a valuable heterocyclic building block with significant potential in organic
synthesis and medicinal chemistry. Its dual reactivity, stemming from the furan ring and the
ethynyl group, allows for a wide range of chemical transformations. While detailed experimental
data for this specific molecule is limited, this guide provides a foundational understanding of its
expected chemical properties based on the well-established chemistry of furans and terminal
alkynes. Further investigation into the synthesis, reactivity, and biological activity of 2-
ethynylfuran is warranted to fully exploit its potential in the development of novel therapeutics
and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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